Olive oil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Olive oil is a vegetable oil extracted from the fleshy part of the ripened fruit of the olive tree, Olea europaea . It varies in color from clear yellow to golden, and some varieties obtained from unripe fruit have a greenish tinge . This compound is used in cooking, as well as in cosmetics, traditional medicine, and as a fuel for oil lamps . It is also used in the textile industry for wool combing, in the manufacture of toilet preparations and cosmetics, in the pharmaceutical industry for medicinal purposes, in the manufacture of high-quality castile soap, and as a lubricant .

Synthesis Analysis

The molecular mechanisms underlying the enhanced oil content in olive remain unclear . A study revealed significant enrichment of differentially expressed genes (DEGs) in metabolic pathways of photosynthesis, amino acid biosynthesis, response to stress, and energy metabolism, in particular, fatty acid metabolism . A total of 170 (31.54% of 539 genes involved in oil synthesis) DEGs were further investigated based on expression analysis to identify their molecular functions in oil biosynthesis in olive .

Molecular Structure Analysis

This compound consists mainly of oleic acid (up to 83%), with smaller amounts of other fatty acids including linoleic acid (up to 21%) and palmitic acid (up to 20%) . Extra virgin this compound is required to have no more than 0.8% free acidity and is considered to have favorable flavor characteristics .

Chemical Reactions Analysis

The basic this compound parameters measured analytically are Free Fatty Acids (FFA), Peroxide Value (PV), and UV absorbance . These parameters give hints of proper or inadequate handling of the olive fruit prior to milling and assess the oil’s present state of oxidation .

Physical and Chemical Properties Analysis

This compound is a liquid fat obtained by pressing whole olives, the fruit of Olea europaea, a traditional tree crop of the Mediterranean Basin . It has a melting point of -6.0 °C (21.2 °F), a boiling point of 299 °C (570 °F), and a smoke point of 190–215 °C (374–419 °F) for extra virgin this compound .

Scientific Research Applications

Nutritional and Biological Properties

Extra Virgin Olive Oil (EVOO) is recognized for its nutritional benefits, derived from numerous dietary trials and intervention studies. However, there is a need for more reliable protocols and testing methods to fully validate the complex nutritional properties of EVOO. It contains polyphenolic compounds known for significant antioxidant activity, but further research is required to understand their absorption and in vivo activity (Frankel, 2011).

Applications in Agriculture

Research in oliviculture focuses on environmental and economic sustainability, involving various technological developments like sensors for crop monitoring, global navigation satellite systems, and equipment for site-specific management. Precision oliviculture is gaining interest, with potential future technologies such as IoT and machine learning being considered (Roma & Catania, 2022).

Sensory Evaluation and Quality Control

The sensory evaluation of this compound, particularly virgin this compound, is an important aspect of its quality control. It's used as a model for other products in Spain, with sensory criteria incorporated into its commercial classification. This approach provides valuable insights for quality control and protecting the typicity of products like virgin this compound (Carbonell-Barrachina, 2007).

Health Benefits and Therapeutic Effects

This compound, especially EVOO, is considered a functional food with various minor components having biological properties. These components have shown potential health benefits, but more scientific evidence is needed before nutritional recommendations can be made for the general public (Covas et al., 2006).

This compound By-products Utilization

The by-products of this compound, such as pomace, possess high contents of polyphenols and exhibit antioxidant activity. They have shown potential as antimicrobial agents and in reducing mycotoxin ratios. This suggests that this compound by-products can be turned into valuable bioactive components (Abdel-Razek et al., 2017).

Environmental Applications

Advanced oxidation processes (AOP) have been studied for the treatment of olive mill wastewater (OMW), a by-product of this compound production. These processes offer high treatment efficiencies and significant detoxification, indicating their potential for managing this hazardous waste (Elkacmi & Bennajah, 2019).

Mechanism of Action

Target of Action

Ethyl olivate, also known as olive oil or UNII-KKJ108Y20W, primarily targets the skin . It acts as a natural emollient derived from this compound, which is rich in skin-conditioning fatty acids . These fatty acids play a crucial role in maintaining the skin’s hydration and softness .

Mode of Action

Ethyl olivate interacts with the skin by forming a lightweight, non-greasy film . This film helps to lock in moisture and prevent vital hydrating substances in the skin from escaping . It enhances the spreadability of creams and lotions, providing a protective film for hair .

Biochemical Pathways

Its primary function as a skin-conditioning agent suggests that it may influence pathways related to skin hydration and barrier function .

Pharmacokinetics

As a topical agent, it is primarily intended to act on the surface of the skin, where it forms a protective barrier and helps to maintain hydration .

Result of Action

The molecular and cellular effects of ethyl olivate’s action primarily involve enhancing skin hydration and softness . By forming a protective film, it helps to lock in moisture and prevent the escape of hydrating substances from the skin . This results in softer, smoother, and more hydrated skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl olivate. For instance, in a dry (arid) environment, the occlusive nature of ethyl olivate helps to prevent the escape of vital hydrating substances from the skin . This suggests that the compound’s efficacy may be particularly beneficial in dry or dehydrating conditions .

Future Directions

The start of 2024 is seeing a continuation of the market dynamics from the end of 2023, leading to record-high valuations for both Extra Virgin Olive Oil and Refined this compound . The Mediterranean region, which is responsible for most of the world’s this compound supply, is still suffering from a prolonged drought, particularly in Spain . Global this compound production is projected to reach 4.4 million tons by 2050 .

Biochemical Analysis

Biochemical Properties

Ethyl olivate plays a significant role in biochemical reactions, particularly in skin conditioning and hydration. It interacts with various enzymes, proteins, and biomolecules. For instance, ethyl olivate is known to interact with skin-conditioning fatty acids, forming a lightweight, non-greasy film that locks in moisture and protects the skin from external stressors . This interaction helps maintain skin hydration and smoothness. Additionally, ethyl olivate enhances the spreadability of formulations, making it a valuable ingredient in cosmetic products .

Cellular Effects

Ethyl olivate has notable effects on various types of cells and cellular processes. It influences cell function by forming a protective film on the skin, which helps retain moisture and prevents dehydration . This compound also impacts cell signaling pathways by maintaining the skin’s barrier function and promoting hydration. Ethyl olivate’s ability to lock in moisture can lead to improved skin texture and reduced transepidermal water loss . Furthermore, it may affect gene expression related to skin hydration and barrier function.

Molecular Mechanism

The molecular mechanism of ethyl olivate involves its interaction with skin-conditioning fatty acids and the formation of a protective film on the skin’s surface . This film helps retain moisture and prevents the loss of vital hydrating substances. Ethyl olivate’s occlusive nature ensures that the skin remains hydrated, even in dry environments

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl olivate have been observed to change over time. Ethyl olivate is stable under normal conditions but can degrade when exposed to strong acids or alkalis . Over time, its ability to retain moisture and protect the skin may diminish if it undergoes significant degradation. Long-term studies have shown that ethyl olivate maintains its emollient properties and continues to provide hydration and protection to the skin . Its stability and effectiveness may vary depending on the formulation and storage conditions.

Dosage Effects in Animal Models

The effects of ethyl olivate vary with different dosages in animal models. At lower doses, ethyl olivate has been shown to provide hydration and improve skin texture without causing adverse effects . At higher doses, it may lead to skin irritation or sensitization in some animal models . It is essential to determine the optimal dosage to maximize the benefits of ethyl olivate while minimizing potential adverse effects.

Metabolic Pathways

Ethyl olivate is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase, which are involved in the metabolism of ethanol . These interactions may influence the metabolic flux and levels of metabolites in the skin. Ethyl olivate’s role in these pathways helps maintain skin hydration and barrier function by ensuring the availability of essential fatty acids and other metabolites.

Transport and Distribution

Ethyl olivate is transported and distributed within cells and tissues through various mechanisms. It is insoluble in water but soluble in ethyl ether, which facilitates its transport across cell membranes . Ethyl olivate may interact with transporters or binding proteins that aid in its distribution within the skin. Its localization and accumulation in specific skin layers contribute to its effectiveness as an emollient and skin-conditioning agent .

Subcellular Localization

The subcellular localization of ethyl olivate is primarily within the lipid bilayers of cell membranes. Its hydrophobic nature allows it to integrate into the lipid matrix, where it exerts its emollient and protective effects . Ethyl olivate may also localize in other subcellular compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . These interactions contribute to its overall function in maintaining skin hydration and barrier integrity.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of olive oil can be achieved through the saponification of triglycerides present in vegetable oils. The process involves the hydrolysis of triglycerides to form glycerol and fatty acids, which are then neutralized with an alkali to form soap. The soap is then acidified to release the fatty acids, which can be purified to obtain olive oil.", "Starting Materials": [ "Vegetable oil (triglycerides)", "Alkali (e.g. sodium hydroxide)", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Hydrolysis of triglycerides to form glycerol and fatty acids", "Neutralization of fatty acids with an alkali to form soap", "Acidification of soap to release fatty acids", "Purification of fatty acids to obtain olive oil" ] } | |

CAS No. |

8001-25-0 |

Molecular Formula |

C98H184O10 |

Molecular Weight |

1522.5 g/mol |

IUPAC Name |

ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate |

InChI |

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3 |

InChI Key |

NWUIOBPENFDKLG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC |

impurities |

When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants. Determination of tea seed oil in olive oil. |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

boiling_point |

Very high (USCG, 1999) |

Color/Form |

Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass |

density |

0.915 at 68 °F (USCG, 1999) - Less dense than water; will float 0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C |

flash_point |

437 °F (USCG, 1999) 437 °F (closed cup) |

physical_description |

Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids. Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS] |

solubility |

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide INSOL IN WATER |

vapor_pressure |

5.17 mmHg (USCG, 1999) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

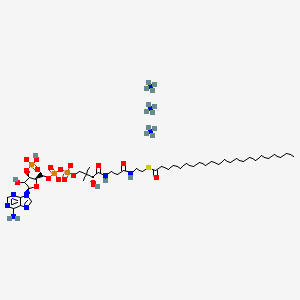

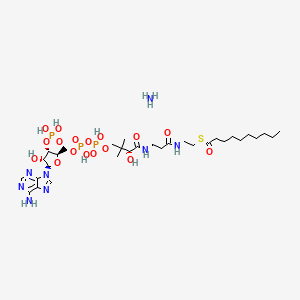

![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)

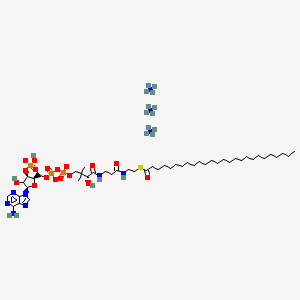

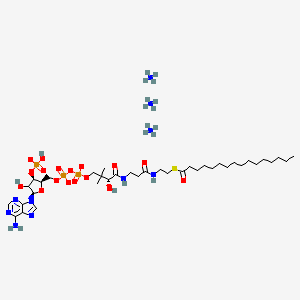

![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)

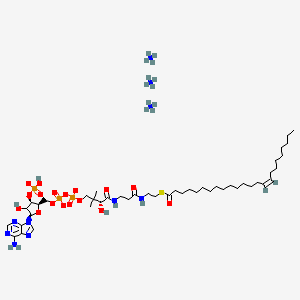

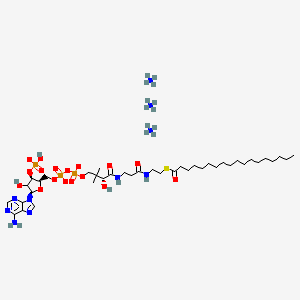

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

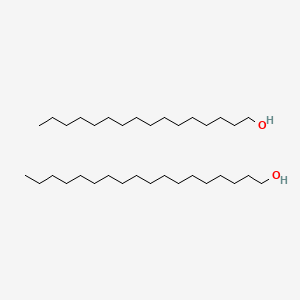

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)